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molecular formula C13H17NO2 B8610406 Piperidin-4-ylmethyl benzoate

Piperidin-4-ylmethyl benzoate

Cat. No. B8610406
M. Wt: 219.28 g/mol
InChI Key: ULIHZHNBRGICJW-UHFFFAOYSA-N
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Patent
US08431709B2

Procedure details

In an argon atmosphere, a mixture of methyl benzoate (1.0 mmol), piperidin-4-ylmethanol (1.2 mmol), Zn4(OCOCF2)6O (1.25 mol % in terms of mole number) and toluene (1.7 ml) was heated to reflux for 18 hours, and as a result, piperidin-4-ylmethyl benzoate was obtained at a yield of 88%. The yield of N-benzoylpiperidin-4-ylmethyl benzoate was 12%.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Zn4(OCOCF2)6O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH3:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:11]1[CH2:16][CH2:15][CH:14](CO)[CH2:13][CH2:12]1>C1(C)C=CC=CC=1>[C:1]([O:9][CH2:10][CH:14]1[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC
Name
Quantity
1.2 mmol
Type
reactant
Smiles
N1CCC(CC1)CO
Name
Zn4(OCOCF2)6O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCC1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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